Propyrisulfuron

Descripción general

Descripción

Propyrisulfuron is a novel pyrimidinylsulfonylurea herbicide developed by Sumitomo Chemical Co., Ltd. It is primarily used in rice fields to control annual and perennial weeds, including Echinochloa species, sedges, and broadleaf weeds . This compound is known for its high efficacy in controlling weed biotypes that have developed resistance to other commercialized sulfonylurea herbicides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propyrisulfuron involves several steps, starting with the preparation of key intermediates. The process typically includes the following steps :

Preparation of Intermediate A: This involves the reaction of a pyrimidine derivative with a sulfonyl chloride in the presence of a base to form a sulfonylurea intermediate.

Formation of this compound: The sulfonylurea intermediate is then reacted with a suitable amine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Propyrisulfuron undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form its corresponding sulfonamide and pyrimidine derivatives.

Oxidation: this compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Hydrolysis: Sulfonamide and pyrimidine derivatives.

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Amine derivatives.

Aplicaciones Científicas De Investigación

Efficacy in Weed Control

Field Studies:

Recent field studies conducted in Jiangsu, China, demonstrated the effectiveness of propyrisulfuron when applied alone or in combination with other herbicides. The study compared eight different herbicide treatments, revealing that this compound effectively reduced weed biomass while maintaining rice yield .

| Treatment | Weed Biomass Reduction (%) | Rice Yield (kg/ha) |

|---|---|---|

| This compound | 85 | 5500 |

| Cyhalofop Butyl | 80 | 5300 |

| Combination (CB + Py) | 90 | 5600 |

Resistance Management

This compound has shown promise in managing herbicide resistance. It is effective against weed populations that have developed resistance to other sulfonylurea herbicides. This characteristic is crucial for sustainable agricultural practices, as it helps maintain the efficacy of available herbicides and reduces the risk of resistance development in weed populations .

Safety Profile

The safety profile of this compound is favorable compared to traditional herbicides. Toxicity studies indicate low risks to mammals and birds, making it a safer option for both human health and the environment. Granular and suspension formulations have been developed to enhance application efficiency and minimize environmental impact .

Case Studies

Case Study 1: Efficacy in Japanese Rice Fields

In Japan, this compound was tested under various application conditions. The results indicated high levels of control over resistant weed species while showing minimal negative effects on rice growth during early stages post-application. Recovery of rice plants was observed within a short duration following treatment .

Case Study 2: Poisoning Incident

A unique case study reported an incident of poisoning involving a herbicide containing this compound. A patient exhibited severe convulsions after ingesting a large quantity of the herbicide. This case highlighted the need for caution in handling agricultural chemicals, despite this compound's overall safety profile .

Mecanismo De Acción

Propyrisulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the weed . The molecular targets and pathways involved include the ALS enzyme and the associated metabolic pathways for amino acid synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Pyrimisulfan: Another sulfonylurea herbicide with similar herbicidal activity.

Mesotrione: A herbicide with a different mode of action but similar application in controlling resistant weeds.

Uniqueness of Propyrisulfuron

This compound is unique due to its high efficacy against resistant weed biotypes and its safety profile for non-target organisms . It also has a broader spectrum of activity compared to some other sulfonylurea herbicides .

Actividad Biológica

Propyrisulfuron is a novel pyrimidinylsulfonylurea herbicide developed by Sumitomo Chemical Co., Ltd., primarily for use in rice cultivation. It is designed to control a wide range of annual and perennial weeds, including those resistant to other sulfonylurea herbicides. This compound exhibits selective herbicidal activity, making it a valuable tool in integrated weed management strategies.

This compound functions as an acetolactate synthase (ALS) inhibitor , disrupting the biosynthesis of essential amino acids in target plants. This inhibition leads to the accumulation of toxic intermediates, ultimately resulting in plant death. The specific biochemical pathway affected is illustrated below:

The disruption of this pathway is critical as it affects protein synthesis, leading to the death of susceptible weed species.

Efficacy Against Weeds

Field studies have demonstrated that this compound effectively controls a variety of weed species, including:

- Grasses : Echinochloa spp.

- Broadleaf Weeds : Various annual and perennial broadleaf species.

- Sedges : Effective against certain sedge species.

In trials conducted by the Japan Association for Advancement of Phyto-Regulators, this compound showed high herbicidal activity even against weed biotypes that had developed resistance to other sulfonylurea herbicides .

Comparative Herbicide Efficacy

A study comparing various herbicide treatments in rice fields showed that the combination of this compound with cyhalofop butyl (CBPy) provided superior weed control compared to other treatments. The results are summarized in Table 1 below:

| Treatment | Weed Density Reduction (%) | Dry Biomass Reduction (%) | Rice Grain Yield (t/ha) |

|---|---|---|---|

| CBPy | 96.7 (2021), 97.4 (2022) | 95.9 (2021), 95.6 (2022) | Not significantly different from weed-free |

| This compound Alone | 29.4 - 99.1 | 32.2 - 98.7 | Not reported |

| Other Treatments | Variable | Variable | Not reported |

The data indicates that this compound, particularly in combination with cyhalofop butyl, achieves significant reductions in both weed density and biomass, while maintaining rice yield comparable to weed-free conditions .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies:

- Acute Toxicity : this compound has shown low acute toxicity levels in mammals, with no significant adverse effects observed during testing.

- Chronic Toxicity : Long-term studies indicated potential effects on liver function and blood parameters in high-dose scenarios but no carcinogenic effects were noted .

- Genotoxicity : Studies involving Salmonella typhimurium and other models indicated no genotoxic potential .

Environmental Considerations

Ecological assessments suggest that this compound poses minimal risk to non-target species when applied according to recommended guidelines. Its selectivity allows for effective weed control without significant impacts on beneficial organisms .

Field Trials in China

Recent field trials conducted by the Jiangsu Academy of Agricultural Sciences evaluated the economic performance and safety of this compound in mechanically transplanted rice systems. The study highlighted:

- No visual phytotoxicity observed on rice plants.

- Temporary negative effects on rice height were noted, but plants recovered quickly.

- Overall economic performance was favorable compared to traditional herbicide practices .

Resistance Management

Research indicates that while this compound is effective against sulfonylurea-resistant weed populations, ongoing management strategies are necessary to mitigate resistance development. This includes rotating herbicides with different modes of action and integrating cultural practices .

Propiedades

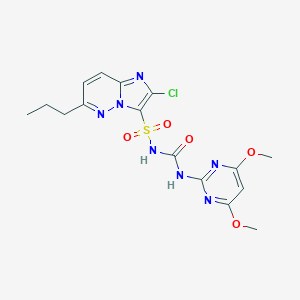

IUPAC Name |

1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN7O5S/c1-4-5-9-6-7-10-18-13(17)14(24(10)22-9)30(26,27)23-16(25)21-15-19-11(28-2)8-12(20-15)29-3/h6-8H,4-5H2,1-3H3,(H2,19,20,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCINWWWERDNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN2C(=NC(=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058130 | |

| Record name | Propyrisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570415-88-2 | |

| Record name | Propyrisulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570415882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyrisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYRISULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCZ4FUO115 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.